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Viscotoxin C1

Cat. No.: B1577319
Attention: For research use only. Not for human or veterinary use.
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Description

Viscotoxin C1 is a small, cationic cysteine-rich peptide belonging to the plant thionin family, isolated from European mistletoe ( Viscum album ) . This research-grade protein features a high-purity, well-defined structure consisting of a helix-turn-helix motif and a short stretch of an antiparallel beta-sheet, stabilized by three disulfide bridges . This compound is presented as a lyophilized powder for reconstitution, offering researchers a reliable tool for biochemical studies. As a thionin, this compound exerts its primary effects at the cell membrane level . Its mechanism of action is attributed to its interaction with membranes containing anionic lipids, leading to membrane disruption. Studies on highly similar viscotoxins, such as Viscotoxin A3, suggest this can occur through the formation of cation-selective ion channels or via a 'carpet' mechanism that lyses the membrane . This membrane-permeabilizing activity underpins its potent cytotoxicity and is of significant interest in cancer research . The main research applications for this compound include investigating the structure-function relationships of thionins , exploring their mechanisms of membrane interaction and disruption , and studying their selective toxicity against various cancer cell lines in vitro . Its role in the plant's defense system also makes it a subject of interest in plant pathology . This product is intended for research purposes only and is not meant for human, therapeutic, or diagnostic use.

Properties

bioactivity

Cancer cells

sequence

KSCCPNTTGRNIYNTCRFAGGSRERCAKLSGCKIISASTCPSDYPK

Origin of Product

United States

Ii. Structural Characterization and Analysis of Viscotoxin C1

Primary Structure and Sequence Homology

The primary structure of a protein, its amino acid sequence, is fundamental to its three-dimensional structure and, consequently, its biological activity.

Amino Acid Sequence Determination Methodologies

The primary structure of Viscotoxin C1 was determined through a combination of Edman degradation, NMR proton assignment, and mass spectrometry. univr.it Edman degradation, a method for sequencing amino acids in a peptide, initially provided the sequence, though with some ambiguities, particularly for residue 38 and the final three residues. univr.it These uncertainties were resolved through NMR sequential assignment, which provides information about the connectivity of amino acids. univr.it The final sequence was then confirmed by mass spectrometry, which provided a molecular weight of 4945.5 Da, closely matching the expected value of 4946.6 Da. univr.it

Comparative Sequence Analysis with Related Thionins and Viscotoxin Isoforms

This compound consists of 46 amino acids. karger.comebi.ac.uk Sequence alignment studies have revealed a high degree of homology among the seven identified viscotoxin isoforms (A1, A2, A3, B, B2, C1, and 1-PS), with 32 of the 46 amino acid positions being identical across all isoforms. karger.com This conservation extends to the three disulfide bridges, which are crucial for the protein's compact structure. karger.com

When compared to other viscotoxin isoforms, this compound shows significant sequence identity. For instance, it shares 87.0% identity with Viscotoxin A1, 82.6% with Viscotoxin B, and 80.4% with Viscotoxin A2. univr.it The homology also extends to other related plant thionins, such as phoratoxin-A (67.4% identity) and members of the purothionin (B1495699) and hordothionin families (ranging from 52.2% to 56.5% identity). univr.it This high degree of sequence similarity suggests a conserved structural fold and, to some extent, a common functional framework within the thionin family. capes.gov.brnih.gov

Table 1: Comparative Sequence Analysis of this compound and Related Thionins

Protein Sequence % Identity with Viscotoxin A3
Viscotoxin A3 KSCCPNTTGRNIYNACRLTGAPRPTCAKLSGCKIISGSTCPSDYPK 100.0
Viscotoxin 1PS KSCCPNTTGRNIYNTCRFGGGSREVCARISGCKIISASTCPSDYPK 78.3
Viscotoxin A1 KSCCPNTTGRNIYNTCRLTGSSRETCAKLSGCKIISASTCPSNYPK 87.0
This compound KSCCPNTTGRNIYNTCRFAGGSRERCAKLSGCKIISASTCPSDYPK 82.6
Viscotoxin A2 KSCCPNTTGRNIYNTCRFGGGSRQVCASLSGCKIISASTCPSDYPK 80.4
Viscotoxin B KSCCPNTTGRNIYNTCRLGGGSRERCASLSGCKIISASTCPSDYPK 82.6
Phoratoxin-A KSCCPTTTARNIYNTCRFGGGSRPVCAKLSGCKIISGTKCDSNGNH 67.4
α-Purothionin KSCCRSTLGRNCYNLCRARGAQK-LCAGVCRCKISSGLSCPKGFPK 56.5
β-Purothionin KSCCKSTLGRNCYNLCRARGAQK-LCANVCRCKLTSGLSCPKDFPK 56.5
β-Hordothionin KSCCRSTLGRNCYNLCRVRGAQK-LCANACRCKLTSGLSCPKGFPK 56.5
α-Hordothionin KSCCRSTLGRNCYNLCRVRGAQK-LCAGVCRCKLTSTGSCPKGFPK 52.2

| Crambin | TTCCPSIVARSNFNVCRLPGTPEALCATYTGCIIIPGATCPGDYAN | 47.8 |

Data sourced from a study by Romagnoli et al. (2003). univr.it

Three-Dimensional Structure Elucidation

The determination of the three-dimensional structure of this compound has provided significant insights into its function and has been primarily achieved through the application of Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful technique for determining the structure of proteins in solution, providing a dynamic representation of their conformation. univr.it The three-dimensional structure of this compound was determined in solution using this method. capes.gov.brnih.govresearchgate.net The resulting structure, deposited in the Protein Data Bank (PDB) with the accession code 1ORL, reveals a characteristic fold common to other viscotoxins and related thionins. univr.itebi.ac.uk This fold consists of a helix-turn-helix motif and a short stretch of an antiparallel β-sheet. univr.itcapes.gov.brnih.gov

The high-resolution three-dimensional structure of this compound was determined using proton NMR (¹H NMR) spectroscopy. capes.gov.brnih.govacs.org The experiments were conducted at a pH of 3.6 and a temperature of 285 K. capes.gov.brnih.govacs.org The NMR data acquisition involved several types of experiments, including double quantum filtered-correlation spectroscopy (DQF-COSY), total correlation spectroscopy (TOCSY), and nuclear Overhauser enhancement spectroscopy (NOESY). univr.it These experiments allow for the assignment of proton resonances and the measurement of through-bond and through-space interactions between protons, which are essential for defining the protein's structure. univr.it The analysis of the NOESY spectra, in particular, provides distance restraints between protons that are close in space, which are crucial for calculating the three-dimensional fold of the protein.

The calculation of the solution structure of this compound relied on a set of experimentally derived parameters. univr.it A total of 1000 upper limit distance restraints were obtained from the NMR data. univr.it In addition, 13 hydrogen bond restraints and 48 torsion angle (φ) restraints were incorporated into the calculations. univr.it The structure was calculated using the DYANA program, and the resulting structures were further refined through energy minimization using the AMBER force field implemented in the DISCOVER program. univr.it The quality of the final ensemble of structures was assessed by a low target function value of 2.07 ± 0.46 Ų in DYANA, with a very low number of distance restraint violations. univr.it

Table 2: Conformational Restraints and Structural Statistics for this compound

Parameter Value
Restraints
Number of upper limit distance restraints 1000
Number of hydrogen bond restraints 13
Number of torsion angle (φ) restraints 48
DYANA Statistics
Target function (Ų) 2.07 ± 0.46
Average number of upper restraint violations > 0.25 Å per structure 0
Maximum violation (Å) 0.28
RMSD from the mean structure (Å)
Backbone atoms 0.47 ± 0.11

Data sourced from a study by Romagnoli et al. (2003). univr.it

1H NMR Data Acquisition and Analysis

Computational Modeling and Molecular Dynamics Simulations

Computational methods, including molecular modeling and molecular dynamics (MD) simulations, have been employed to further investigate the structural dynamics and stability of this compound and its relatives. univr.ituniud.itchalcogen.roresearchgate.net These "in silico" approaches complement experimental data by providing insights into the protein's behavior in a simulated physiological environment.

Conformational Stability Analysis

Molecular dynamics simulations have been used to analyze the dynamic stability of various viscotoxin structures, including C1. chalcogen.roresearchgate.net These simulations track the atomic movements over time, providing a measure of the protein's conformational stability. univr.it The analysis of parameters such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF) helps to identify the rigidity and flexibility of different regions of the protein. researchgate.net A comparative study of viscotoxins A3, C1, A1, A2, B, and 1-PS involved computing electrostatic potential maps, which revealed differences in net charge that may correlate with their conformational stability and functional properties. univr.itacs.org For instance, viscotoxins A3, A1, and C1 each have a net charge of +6.0, while B and 1-PS have a +5.0 charge, and A2 has a +4.0 charge. univr.itacs.org

Prediction of Key Residues and Dynamic Parameters

Through sequence and structural alignments of various viscotoxins, researchers have been able to predict key amino acid residues that are crucial for their cytotoxic activity. nih.govcapes.gov.brproteopedia.org For example, analysis of viscotoxins with differing activities suggested the importance of positively charged residues at positions 25 (Arginine) and 28 (Lysine), and a negatively charged residue (Glutamic acid) at position 24. researchgate.netmdpi.com These residues are located on the solvent-exposed face of the second alpha-helix. mdpi.com

Dynamic parameter analysis from MD simulations helps to pinpoint residues with the most significant flexibility, which can be linked to biological activity. chalcogen.roresearchgate.net This information is critical for understanding how the protein interacts with its molecular targets.

Structural Motifs and Domain Architecture

The structure of this compound is characterized by well-defined secondary structural elements that fold into a specific three-dimensional architecture. This architecture is stabilized by a network of disulfide bonds, a conserved feature among thionins. acs.org

Antiparallel Beta-Sheet Formation

In addition to the helical segments, the structure of this compound contains a short stretch of an antiparallel β-sheet. nih.govunivr.itresearchgate.netacs.org This β-sheet is formed by the interaction of two or more extended polypeptide chains (β-strands) running in opposite directions. colostate.edu In this compound, the antiparallel β-strands are located at residues 1-3 and 33-35. univr.it The hydrogen bonds between the main chain atoms of these strands are crucial for defining and stabilizing the sheet structure. colostate.edu This β-sheet, along with the C-terminal region, forms the shorter arm of the L-shaped molecule. univr.it

Disulfide Bridge Connectivity and Structural Compactness

This compound is a 46-amino acid polypeptide chain characterized by the presence of three intramolecular disulfide bridges. ebi.ac.ukmdpi.com These covalent linkages are formed between specific cysteine residues, creating a highly stable and compact molecular architecture. mdpi.com The precise connectivity of these bridges has been determined to be between Cys3-Cys40, Cys4-Cys32, and Cys16-Cys26. This network of disulfide bonds is crucial for maintaining the protein's tertiary structure, a helix-turn-helix motif connected to a short antiparallel β-sheet. ebi.ac.uknih.gov This compact structure is believed to contribute to the high stability of viscotoxins under denaturing conditions. mdpi.com The reduction of these disulfide bonds leads to the unfolding of the peptide and a loss of its ability to disrupt membranes, highlighting their critical role in the protein's function. mdpi.com

Structure-Function Relationship Investigations

Identification of Residues Modulating Biological Activity

Comparative analysis of different viscotoxin isoforms has enabled the identification of key amino acid residues that modulate their cytotoxic activity. ebi.ac.uknih.gov Research points to the significance of both charged and hydrophobic residues located on the solvent-exposed face of the second α-helix, suggesting this region is vital for membrane interactions. mdpi.com

Notably, variations in amino acid residues at specific positions account for the differing biological potencies among viscotoxin isoforms. For instance, the presence of a positively charged Arginine (Arg) at position 25 and a Lysine (B10760008) (Lys) at position 28, along with a negatively charged Glutamic acid (Glu) at position 24, have been predicted to be important for cytotoxic activity. mdpi.com The substitution of these key residues can lead to significant changes in biological function. One study highlighted that residue 28 is the only one among four charged side chains that exhibits a charge mutation across different viscotoxin isoforms, suggesting it may play a crucial role in modulating biological activity.

Residue PositionAmino Acid in this compoundPotential Role in Biological Activity
24 GluContributes to the electrostatic surface potential and interaction with membranes. mdpi.com
25 ArgA key positively charged residue implicated in cytotoxic activity. mdpi.com
28 LysA positively charged residue whose mutation in other isoforms affects activity.

Electrostatic Surface Properties and Potential Interaction Sites

The electrostatic potential of the molecular surface of this compound is a critical determinant of its interaction with biological membranes. univr.it Calculations have revealed extended areas of high positive potential on the surface of viscotoxins. univr.it This pronounced positive charge is a key feature that likely facilitates the initial interaction with the negatively charged head groups of phospholipids (B1166683) in cell membranes, such as phosphatidylserine (B164497). univr.it

The high isoelectric point (pI > 9.0) of viscotoxins ensures that they remain positively charged at neutral pH, further promoting strong interactions with negatively charged membranes. univr.it It has been suggested that the distribution of this positive potential, particularly on the solvent-exposed face of the second helix where key charged residues are located, creates a recognition site for membrane interaction. mdpi.com This electrostatic guidance is considered a primary step in the mechanism by which viscotoxins disrupt cell membranes. researchgate.net

Iii. Biosynthesis and Molecular Regulation of Viscotoxin C1

Genetic Basis of Viscotoxin Production

The foundation for Viscotoxin C1 synthesis lies within the genetic code of the European mistletoe (Viscum album). Elucidating this genetic basis has been crucial for understanding how this and other related toxins are produced.

The molecular cloning and characterization of complementary DNAs (cDNAs) from Viscum album have been instrumental in revealing the genetic structure of viscotoxins. nih.govresearchgate.net Using antisera raised against purified viscotoxin polypeptides, researchers have successfully screened cDNA expression libraries to isolate clones encoding these proteins. nih.gov

Studies have identified cDNAs for various viscotoxin isoforms, such as A3 and B. nih.govresearchgate.net These analyses revealed that viscotoxins are not synthesized directly but are first produced as a larger preproprotein. core.ac.uk The identified cDNAs encode a precursor protein that has a tripartite structure:

An N-terminal signal peptide sequence.

The central domain which constitutes the mature viscotoxin.

A C-terminal acidic polypeptide domain. nih.govresearchgate.net

This precursor structure is a common feature shared among plant thionins, including those found in barley. nih.gov The high degree of sequence homology among viscotoxin isoforms, including C1, suggests they are encoded by a family of closely related genes that share this fundamental precursor organization. karger.com

Analysis of gene expression demonstrates that the production of viscotoxins is not uniform throughout the plant. The concentration of viscotoxins varies significantly depending on the specific organ of the mistletoe plant. For instance, leaves typically contain high concentrations of viscotoxins, while the stems have lower levels. karger.com As leaves senesce, the viscotoxin content decreases, suggesting the plant may reutilize the sulfur from these cysteine-rich proteins. core.ac.uk The generative organs, such as berries, contain substantial amounts of viscotoxins. karger.com

Furthermore, the expression levels and the specific profile of viscotoxin isoforms can be influenced by the host tree on which the mistletoe grows, indicating that host-parasite interactions may play a role in modulating gene expression. researchgate.net In transgenic plant systems, the expression of viscotoxin genes, such as the one for Viscotoxin A3, has been successfully driven by constitutive promoters like the Cauliflower Mosaic Virus (CaMV) 35S promoter, leading to high-level accumulation of the protein in all plant parts. core.ac.uk

Table 1: Relative Distribution of Total Viscotoxins in Viscum album Organs
Plant OrganRelative Viscotoxin ConcentrationReference
LeavesHigh karger.com
StemsLow (accumulates with age) karger.com
Generative Organs (Berries)High karger.com

Identification of Encoding cDNAs

Biosynthetic Pathway Components

The journey from a translated polypeptide to a functional this compound involves critical processing and modification steps. These events ensure the toxin is correctly folded, stabilized, and transported without causing harm to the plant's own cells.

As established from cDNA analysis, viscotoxins are synthesized as inactive precursors. core.ac.uk The processing of this preproprotein is a crucial step in biosynthesis. univr.it

Signal Peptide Cleavage : The N-terminal signal peptide acts as a targeting signal, directing the precursor protein to the plant's vacuole. univr.itnih.gov This leader sequence is cleaved off upon entry into the vacuolar space. univr.it

Release of the Mature Toxin : The precursor structure is designed to keep the toxin inactive, thereby preventing autotoxicity. univr.itnih.gov The long, acidic C-terminal domain is believed to neutralize the highly basic and toxic mature thionin domain during transport and storage. univr.itnih.govmdpi.com This acidic tail is subsequently removed through post-translational processing by plant proteases within the vacuole, releasing the mature and active 46-amino-acid viscotoxin polypeptide. univr.it

The primary and most critical post-translational modification for this compound and other isoforms is the formation of disulfide bonds. nih.gov The mature viscotoxin polypeptide contains six highly conserved cysteine residues that form three intramolecular disulfide bridges. karger.com These covalent cross-links are essential for creating the compact, stable, and biologically active three-dimensional structure of the toxin. karger.comnih.gov The cleavage of these disulfide bonds results in a complete loss of the molecule's cytotoxic activity. tandfonline.com The specific connectivity of these bridges is highly conserved across the viscotoxin family. karger.com

Table 2: Conserved Disulfide Bridge Positions in Viscotoxins
Disulfide BridgeConnecting Cysteine ResiduesReference
1Cys3 - Cys40 karger.com
2Cys4 - Cys32 karger.com
3Cys16 - Cys26 karger.com

Precursor Protein Processing

Molecular Regulation of Viscotoxin Expression

The expression of viscotoxin genes is tightly controlled at the molecular level to ensure production aligns with the plant's developmental and defense needs. While the complete regulatory network is still under investigation, evidence points to control at both the transcriptional and post-transcriptional levels. plos.org

A significant mechanism of regulation appears to be at the post-transcriptional level, mediated by microRNAs (miRNAs). plos.orgresearchgate.net MiRNAs are small, non-coding RNA molecules that play crucial roles in gene silencing by binding to target messenger RNAs (mRNAs). researchgate.net Bioinformatic predictions based on transcriptome analysis of Viscum album have identified specific miRNAs that are likely involved in regulating the expression of its bioactive components. plos.org It has been predicted that a microRNA designated val-miR152 specifically targets the transcripts encoding for viscotoxins, thereby modulating their expression levels. plos.orgresearchgate.net This provides a sophisticated layer of control over the final protein output. In addition to this miRNA-based regulation, it is also hypothesized that viscotoxin expression is controlled at the transcriptional level, though the specific transcription factors involved have not yet been fully characterized. plos.org

Role of microRNAs (miRNAs) in Regulation

MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules, typically around 22 nucleotides in length, that play crucial roles in the post-transcriptional regulation of gene expression. plos.orgmdpi.com They generally function by binding to complementary sequences within the 3' untranslated region (UTR) of target messenger RNAs (mRNAs), which leads to either the cleavage of the mRNA transcript or the repression of its translation into a protein. mdpi.comnobelprize.org

In the context of Viscum album, research has identified a large number of miRNAs, including 699 conserved and 1373 novel miRNAs, highlighting a complex layer of gene regulation within the plant. plos.org Studies have specifically investigated the potential for these miRNAs to regulate the biosynthesis of the plant's pharmacologically active components, including viscotoxins. nih.gov Through bioinformatic prediction, a specific microRNA, val-miR152 , has been identified as a putative regulator of viscotoxin genes. plos.orgnih.gov This finding suggests a mechanism where val-miR152 can bind to viscotoxin mRNA, thereby controlling the quantity of viscotoxin protein, such as this compound, that is produced. nih.gov While this regulatory interaction is predicted, further experimental validation is needed to confirm the direct targeting and its precise effect on the expression of the this compound isoform. plos.orgnih.gov

Table 1: Predicted miRNA-Based Regulation of Viscotoxins in Viscum album

Predicted Regulatory miRNAPredicted Target Gene FamilyProposed MechanismSource
val-miR152ViscotoxinsPost-transcriptional gene silencing (mRNA cleavage or translational repression) plos.orgnih.gov

Transcriptional Control Mechanisms

Beyond post-transcriptional regulation by miRNAs, the expression of viscotoxins is also controlled at the level of transcription. plos.org Transcriptional regulation governs the initial step of gene expression, where a specific segment of DNA is transcribed into an RNA molecule. The evidence for such control over viscotoxin biosynthesis is compelling, based on observations of differential expression under various conditions.

The composition and concentration of viscotoxins, including the C1 isoform, are known to vary significantly depending on the host tree upon which the Viscum album plant grows. plos.orgnih.govresearchgate.net For example, studies have confirmed the presence of different viscotoxin profiles in mistletoe growing on different hosts, a variation that points directly to a regulated gene expression response to the specific physiological and biochemical environment provided by the host. plos.orgnih.gov

Furthermore, viscotoxin levels are not static throughout the plant's life cycle. Research has shown that the concentration of these proteins can differ between plant organs (leaves, stems, and berries) and can fluctuate with the seasons. researchgate.netresearchgate.net This temporal and spatial variation in protein content strongly implies the existence of sophisticated transcriptional control mechanisms that activate or suppress viscotoxin gene expression in response to developmental and environmental cues. researchgate.net Additionally, viscotoxins belong to the thionin family of plant defense proteins. researchgate.netkarger.com The biosynthesis of thionins is often induced as a defense mechanism in response to inoculation with pathogenic microorganisms, suggesting that the genes encoding viscotoxins are likely regulated by pathogen-responsive signaling pathways that activate specific transcription factors. researchgate.net

Table 2: Factors Influencing Viscotoxin Expression, Implying Transcriptional Control

Influencing FactorObserved EffectImplicationSource
Host Tree SpeciesVariation in the composition and concentration of viscotoxin isoforms.Host-specific signals regulate viscotoxin gene transcription. plos.orgnih.govresearchgate.net
SeasonFluctuations in total viscotoxin content in different seasons.Environmental or developmental cues (e.g., temperature, photoperiod) control gene expression. researchgate.netresearchgate.net
Plant OrganDifferential accumulation of viscotoxins in leaves, stems, and fruit.Tissue-specific gene regulation directs biosynthesis to specific parts of the plant. researchgate.netresearchgate.net
Pathogen AttackIncreased biosynthesis of thionins (the family to which viscotoxins belong) upon infection.Inducible defense-related signaling pathways activate transcription of viscotoxin genes. researchgate.net

Iv. Molecular and Cellular Mechanisms of Action

Membrane Interaction and Permeabilization

Viscotoxin C1's primary mode of action involves direct interaction with the plasma membrane of target cells. This interaction is a multi-step process that begins with binding and culminates in membrane permeabilization and disruption.

This compound, like other viscotoxins, exhibits a strong affinity for phospholipid bilayers, the fundamental components of cell membranes. Its structure, featuring amphipathic α-helices, facilitates its interaction with the membrane. karger.comkarger.com The initial binding is largely driven by electrostatic forces between the positively charged viscotoxin and negatively charged components of the cell membrane. core.ac.uk Studies on viscotoxin A3, a closely related isoform, have shown that the presence of acidic phospholipids (B1166683), such as phosphatidylserine (B164497), in model membranes significantly enhances the toxin's binding and subsequent disruptive activity. core.ac.uk The hydrophobic regions of the viscotoxin are then thought to insert into the hydrophobic core of the lipid bilayer. nih.gov This interaction is not merely a surface-level association; it leads to significant changes in the physical properties of the membrane. For instance, the embedding of the toxin can induce membrane stiffening. researchgate.net

Following the initial binding and insertion, this compound induces significant destabilization and disruption of the cell membrane. nih.govresearchgate.net This process is thought to occur through the creation of defects or pores in the membrane, leading to increased permeability. researchgate.netumh.es The disruption of the membrane bilayer leads to the leakage of cellular contents and the dissipation of vital ion gradients, which are essential for cell survival. researchgate.net The mechanism of disruption can be concentration-dependent; at lower concentrations, viscotoxins may form discrete pores, while at higher concentrations, they can act in a detergent-like manner, leading to the complete lysis of the membrane. umh.es

A key aspect of viscotoxin-induced membrane disruption is the formation of ion channels or pores. umh.esresearchgate.net While the precise structure of these channels is not fully elucidated, it is proposed that viscotoxins oligomerize within the membrane to form these conductive pathways. umh.es The formation of these channels allows for the uncontrolled passage of ions across the membrane, disrupting the cell's electrochemical balance. researchgate.net One proposed model suggests a "toroidal" pore, where the viscotoxin molecules and the lipid monolayers curve together to form the pore lining. Another possibility is the "carpet" mechanism, where the viscotoxins accumulate on the membrane surface, and once a critical concentration is reached, they disrupt the membrane in a detergent-like manner. rcsb.org The appearance of channel-like activity has been observed in experiments with viscotoxin A3, where an initial increase in membrane conductance is followed by the formation of discrete channel openings, eventually leading to membrane rupture. researchgate.net

Electrostatic interactions are fundamental to the initial stages of this compound's engagement with the cell membrane. nih.govresearchgate.net Viscotoxins are cationic proteins, meaning they carry a net positive charge at physiological pH. researchgate.netumh.es This positive charge facilitates their attraction to the negatively charged components of cell membranes, such as phosphatidylserine and other acidic phospholipids. core.ac.uknih.gov This initial electrostatic attraction is a crucial prerequisite for the subsequent hydrophobic interactions and insertion into the membrane. umh.es The strength of this electrostatic interaction can influence the binding affinity and, consequently, the cytotoxic potency of different viscotoxin isoforms. univr.it The specific arrangement of charged residues on the surface of the viscotoxin molecule is thought to play a key role in modulating its interaction with the membrane. researchgate.netmdpi.com

Proposed Mechanisms of Ion Channel Formation

Intracellular Signaling Pathway Modulation

Beyond direct membrane disruption, this compound can also trigger intracellular signaling pathways that contribute to its cytotoxic effects. One of the key pathways identified is the induction of oxidative stress.

Viscotoxins, including isoforms like A1, A2, and A3, have been shown to induce the production of reactive oxygen species (ROS) in target cells. mdpi.comumich.mxnih.gov ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that can cause widespread damage to cellular components, including lipids, proteins, and DNA. nih.gov The generation of ROS is considered a significant contributor to the cytotoxic mechanism of viscotoxins. nih.gov Studies on human lymphocytes have demonstrated that exposure to viscotoxins leads to the generation of ROS within a short timeframe, coinciding with membrane permeabilization and cell death. nih.gov The production of ROS can further exacerbate membrane damage and trigger downstream signaling cascades that lead to programmed cell death or necrosis. umh.esnih.gov

Alteration of Cytoplasmic Calcium Homeostasis

Viscotoxins, including this compound, are known to exert part of their cytotoxic effects by disrupting the integrity of cell membranes. karger.comkarger.com This interaction is a key step that leads to subsequent downstream effects, including the dysregulation of ion balance within the cell. The toxicity of these peptides is often associated with cell membrane permeabilization, which can lead to changes in the permeability of calcium and potassium ions. researchgate.net

The membranolytic action of viscotoxins is a primary driver of their cytotoxic effects. umh.es Viscotoxin A3, a closely related isoform, has been shown to induce an increase in cytoplasmic free Ca2+. researchgate.net This effect is attributed to the peptide's ability to bind to membranes and form ion channels or pores. umh.esresearchgate.net At lower concentrations, viscotoxins may act as ion channels, depolarizing cells, while at higher concentrations, they can lyse the membrane directly. umh.es This disruption of the plasma membrane facilitates an influx of extracellular calcium. nih.govmdpi.com

Research on pyrularia thionin, a related peptide, indicates that its cytotoxic effect involves the stimulation of Ca2+ influx coupled with plasma membrane depolarization. nih.gov This influx then activates endogenous phospholipase A2, further contributing to membrane alteration and eventual cell death. nih.govmdpi.com The interaction of viscotoxins with the cell membrane can also trigger secondary effects, including the liberation of calcium from intracellular stores. umh.es

Calcium Influx and Release Mechanisms

Activation of Apoptotic Pathways

While necrosis has been considered a primary effect of viscotoxins, they are also capable of inducing apoptosis, or programmed cell death. karger.comkarger.com The induction of apoptosis is a key mechanism behind the anti-tumor properties of Viscum album extracts, in which viscotoxins are active components. wustl.eduafwomensmed.cominjectcenter.com.br

Evidence points to the activation of caspase-dependent signaling pathways by viscotoxins. researchgate.net In studies on oral squamous carcinoma cells, this compound-containing extracts led to increased levels of cleaved caspase-3, a key executioner caspase in the apoptotic cascade. researchgate.net The cleavage of poly (ADP-ribose) polymerase (PARP), another hallmark of caspase-dependent apoptosis, was also observed. researchgate.net A mixture of viscotoxins has been shown to induce apoptosis in human lymphocytes through the activation of caspase-3. nih.gov Furthermore, extracts containing viscotoxins have demonstrated the ability to activate caspase-8 and caspase-9, suggesting the involvement of both extrinsic and intrinsic apoptotic pathways. thieme-connect.com This activation can also lead to the downregulation of inhibitor of apoptosis proteins (IAPs) like XIAP and BIRC5. nih.gov

The process can be initiated by the release of cytochrome c from the mitochondria, which triggers the formation of the apoptosome and subsequent activation of caspases. nih.gov Caspase activation itself can further impact mitochondrial function, creating a feedback loop that amplifies the apoptotic signal. nih.gov

The induction of programmed cell death by this compound and related compounds is a well-documented phenomenon. wustl.eduafwomensmed.com Flow cytometry analyses have shown that treatment with viscotoxin-containing extracts significantly increases the populations of both early and late apoptotic cells. researchgate.net The apoptotic process is multifaceted, involving not just caspase activation but also the modulation of other key cellular components.

The intrinsic, or mitochondrial, apoptotic pathway is a significant target. nih.govthieme-connect.com This pathway is regulated by the Bcl-2 family of proteins, and viscotoxin-containing extracts can downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL. thieme-connect.comthieme-connect.com This, coupled with the loss of mitochondrial membrane potential, facilitates the release of pro-apoptotic factors like cytochrome c, leading to cell death. nih.govnih.govresearchgate.net

Table 1: Research Findings on Viscotoxin-Mediated Apoptosis

Finding Cell Type/Model Key Proteins/Markers Involved Reference(s)
Increased cleaved caspase-3 and cleaved PARP Oral Squamous Carcinoma Cells (YD38) Caspase-3, PARP researchgate.net
Activation of caspase-3 Human Lymphocytes Caspase-3 nih.gov
Activation of caspase-8 and -9 Acute Myeloid Leukemia (AML) Cells Caspase-8, Caspase-9 thieme-connect.comnih.gov
Downregulation of IAPs Ewing's Sarcoma Cells XIAP, BIRC5 nih.gov
Downregulation of anti-apoptotic proteins Cancer Cells Bcl-2, Bcl-xL thieme-connect.comthieme-connect.com
Caspase-Dependent Signaling

Macromolecular Interactions

The biological activity of this compound is fundamentally rooted in its interactions with other molecules, particularly components of the cell membrane. Viscotoxins are small, cysteine-rich, and highly basic proteins, a structure that facilitates their interaction with cellular membranes. karger.comthieme-connect.com The three-dimensional fold of this compound consists of a helix-turn-helix motif and a small antiparallel β-sheet, a conformation similar to other thionins. acs.orgcapes.gov.br

These amphipathic structures are thought to interfere with cell membranes, destroying their integrity. karger.comkarger.com A specific phosphate-binding site has been identified in the 3D structure of viscotoxins, which may play a role in their interaction with phospholipid headgroups in the cell membrane. karger.comkarger.com This interaction is not merely electrostatic; viscotoxins are believed to insert into the membrane, leading to the formation of pores or channels, or a general destabilization described by the "carpet" model. umh.esrcsb.orgrcsb.org The precise nature of this interaction can vary between different viscotoxin isoforms, accounting for their differing levels of cytotoxicity. rcsb.org The weaker hydrophobic character of some isoforms, for instance, correlates with a lower affinity for membranes. rcsb.org

The interaction is also dependent on the membrane's properties. For example, the incorporation of the toxin into a membrane bilayer appears to be dependent on the existence of a membrane potential. umh.es Ultimately, these macromolecular interactions at the cell surface are the initiating events for the cascade of cellular responses, including calcium influx and the activation of apoptotic pathways. researchgate.netumh.es

Protein-Protein Interactions (Interacting Protein Networks)

This compound, a member of the thionin family, is a small, basic, cysteine-rich peptide. mdpi.com The interactions of proteins within a cell form a complex network, often referred to as an "interactome," which governs a multitude of cellular functions. plos.org The study of protein-protein interactions (PPIs) is crucial for understanding the molecular mechanisms underlying cellular processes. plos.org

The three-dimensional structure of this compound, determined by NMR spectroscopy, reveals a fold consisting of a helix-turn-helix motif and a short antiparallel β-sheet. researchgate.netacs.orgcapes.gov.br This structure is highly similar to other viscotoxins like A2 and A3. researchgate.netacs.orgcapes.gov.brunivr.it Despite the high structural similarity among viscotoxin isoforms, they exhibit notable differences in their cytotoxic potency. researchgate.netrcsb.org These functional distinctions are attributed to discrete structural features and the resulting surface properties, which influence their interactions with other molecules. researchgate.netrcsb.org

Analysis of the electrostatic potential maps of various viscotoxins, including C1, provides insights into their interaction capabilities. univr.it For instance, the weaker hydrophobic character of Viscotoxin A2 is thought to be a primary reason for its different affinity towards membranes compared to Viscotoxin A3. researchgate.netrcsb.org In contrast, Viscotoxin B is significantly less active and does not insert into model membranes, a characteristic potentially linked to a single arginine residue at position 25 that protrudes from the hydrophobic plane of the two amphipathic α-helices through which viscotoxins are believed to interact with plasma membranes. rcsb.org

Sequence and structural alignments have been employed to identify key amino acid residues that modulate the cytotoxic activity of viscotoxins. acs.orgcapes.gov.brresearchgate.net This analysis has highlighted the importance of positively charged residues, such as arginine and lysine (B10760008), and negatively charged residues like glutamic acid at specific positions for cytotoxic function. researchgate.net While direct interacting protein networks for this compound are still under investigation, in silico analyses are being used to study these potential interactions. mdpi.com

Table 1: Structural and Functional Comparison of Selected Viscotoxin Isoforms

Viscotoxin IsoformKey Structural FeaturesRelative Cytotoxic ActivityPostulated Interaction-Related Feature
This compound Helix-turn-helix motif, short antiparallel β-sheet. researchgate.netacs.orgcapes.gov.brHigh toxicity against tumor cells. acs.orgcapes.gov.brresearchgate.netSpecific electrostatic properties and key amino acid residues. univr.itresearchgate.net
Viscotoxin A2 Similar fold to C1 and A3. researchgate.netunivr.itWeaker than A3. researchgate.netrcsb.orgWeaker hydrophobic character. researchgate.netrcsb.org
Viscotoxin A3 Two α-helices connected by a turn, short antiparallel β-sheet. rcsb.orgMost cytotoxic. researchgate.netStrong membrane interaction. researchgate.netrcsb.org
Viscotoxin B Similar overall 3D structure to other isoforms. rcsb.orgMuch less active. researchgate.netrcsb.orgArg25 residue protrudes from the hydrophobic plane. rcsb.org

Interaction with Nucleic Acids (DNA binding studies and relevance)

The interaction of viscotoxins with nucleic acids, particularly DNA, has been a subject of investigation to elucidate their mechanism of action. Some studies have suggested that cytotoxic viscotoxins can bind to DNA. researchgate.net For instance, viscotoxins I, II, III, and IVb were shown to protect the native structure of DNA against thermal denaturation. researchgate.net The complex of Viscotoxin IVb and DNA, formed by direct mixing, indicated that the binding is primarily ionic and results in segments of DNA with different thermal stabilities, suggesting a cooperative binding process. researchgate.net

Furthermore, the three-dimensional structure of Viscotoxin A3 reveals a helix-turn-helix motif, a common DNA-binding fold, which has led to discussions about its potential role in DNA binding. researchgate.netrcsb.org However, other research indicates that the interaction of viscotoxins with DNA might be negligible in the context of their primary mechanism of action. researchgate.netthieme-connect.com One study concluded that the possible interaction of viscotoxins with DNA was insignificant within the framework of their experiments focusing on membrane interactions. thieme-connect.com

Similarly, a study on plant defensins, another class of antimicrobial peptides, found no direct interaction with nucleic acids, which is a proposed mechanism for the protein synthesis inhibitory activity of the thionin family. mdpi.com The relevance of DNA binding to the cytotoxic properties of viscotoxins, therefore, remains an area of ongoing research and debate. researchgate.net

Table 2: Summary of Viscotoxin-DNA Interaction Studies

Viscotoxin(s) StudiedExperimental Technique(s)Key FindingsConclusion on Relevance
Viscotoxins I, II, III, IVbThermal denaturation of DNA, Circular Dichroism (CD)Protects DNA from thermal denaturation; binding is principally ionic and cooperative. researchgate.netRelevance to cytotoxic properties remains unknown. researchgate.net
Viscotoxin A3NMR structural determinationPresence of a helix-turn-helix motif, suggesting a potential for DNA binding. researchgate.netrcsb.orgDiscussed as a possible role, but not definitively proven as a primary mechanism. researchgate.netrcsb.org
Viscotoxins (general)Gel permeation chromatography, centrifugation, HPLC/UVInteraction with DNA was found to be negligible in the context of membrane binding experiments. researchgate.netthieme-connect.comSuggests membrane interactions are more significant. researchgate.netthieme-connect.com

Effects on Protein Synthesis Machinery

Viscotoxins belong to the thionin family of plant toxins. wikipedia.org A proposed mechanism of action for some thionins is the inhibition of protein synthesis. mdpi.com However, the precise role of this compound and other viscotoxins in this process is not fully elucidated.

One related protein, viscumin, which is also found in European mistletoe but is structurally unrelated to viscotoxins, functions by a mechanism similar to ricin, permanently inactivating protein synthesis by acting on ribosomal rRNA. wikipedia.org This leads to a significantly higher toxicity for Viscum album compared to the North American variety which lacks this type of toxin. wikipedia.org

For thionins more broadly, it has been suggested that they may inhibit protein synthesis at the initiation and elongation steps rather than through direct interaction with nucleic acids. mdpi.com Viscotoxins are synthesized as larger precursor proteins that include a signal sequence and an acidic polypeptide domain in addition to the viscotoxin domain. nih.gov It has been proposed that this acidic domain may play a role in keeping the thionin inactive within the plant cell, preventing it from disrupting the plant's own protein synthesis machinery. nih.gov While the direct effects of this compound on the protein synthesis machinery require further specific investigation, the broader context of thionin activity suggests this is a potential mechanism of its cytotoxicity.

V. Biological Activities in Preclinical Research

Cytotoxic and Antiproliferative Effects on Cellular Models (Non-human)

Viscotoxin C1, a member of the viscotoxin subfamily of thionins, has demonstrated notable cytotoxic effects against various mammalian tumor cell lines in preclinical research. researchgate.netcapes.gov.brnih.gov The viscotoxin family is distinguished from other alpha- and beta-thionins by its pronounced toxicity towards tumoral cells. researchgate.netcapes.gov.brnih.gov

Research comparing the cytotoxic effects of viscotoxins and mistletoe lectins on different tumor cell lines revealed that cell sensitivity is dependent on the specific cell type. researchgate.netcapes.gov.br For instance, Yoshida sarcoma cells were found to be particularly sensitive to viscotoxin, with an ED50 (the concentration required to inhibit 50% of cell growth) of 0.7 μg/mL. researchgate.netcapes.gov.br In contrast, the same study showed that Yoshida sarcoma cells were less sensitive to mistletoe lectin. researchgate.netcapes.gov.br

The cytotoxicity of viscotoxins is a subject of ongoing investigation, with studies aiming to understand the structure-function relationship that governs their activity. researchgate.netnih.gov Key amino acid residues that are believed to modulate the cytotoxic activity of viscotoxins have been identified through sequence and structural alignment. researchgate.netresearchgate.net Specifically, positively charged residues at certain positions and a negatively charged residue at another are thought to be important for their cytotoxic potential. researchgate.netmdpi.com The cytotoxic action of viscotoxins is considered comparable to that of some conventional chemotherapy agents. injectcenter.com.br

It's important to note that while viscotoxins exhibit cytotoxicity, their hemolytic activity (the ability to rupture red blood cells) is reported to be lower than that of some other thionins, a difference attributed to their lower hydrophobicity. nih.gov

Table 1: Cytotoxic Efficacy of Viscotoxin on a Mammalian Cell Line

Cell Line Compound ED50
Yoshida Sarcoma Viscotoxin 0.7 μg/mL

ED50: The concentration of a drug that gives half-maximal response.

This compound belongs to the thionin family of plant peptides, which are recognized for their broad antimicrobial properties. researchgate.netcapes.gov.brnih.govmdpi.com Thionins, including viscotoxins, are known to inhibit the in vitro growth of both bacteria and fungi. researchgate.netresearchgate.net This antimicrobial activity is a key characteristic of this class of peptides. capes.gov.brnih.gov

The mechanism underlying the antifungal and antimicrobial action of thionins is believed to involve direct interactions with the cell membranes of the target microorganisms. mdpi.comresearchgate.net These peptides are typically cationic and amphiphilic, properties that facilitate their interaction with and disruption of microbial membranes, leading to cell death. researchgate.netresearchgate.net This non-specific, membrane-mediated mechanism of action has led to research into their potential as alternatives to conventional antibiotics. researchgate.net

While viscotoxins share antimicrobial properties with other thionins, they are particularly noted for their high toxicity against tumoral cells. researchgate.netcapes.gov.brnih.gov Studies on viscotoxin A3, a related isoform, have shown that its antifungal activity is associated with the formation of channels in fungal membranes, ultimately causing their disruption. mdpi.com The structural and electrostatic properties of viscotoxins are considered crucial for their diverse functional properties, including their antimicrobial effects. researchgate.netcapes.gov.brnih.gov

Table 2: Antimicrobial Spectrum of Thionins (including Viscotoxins)

Organism Type Activity
Bacteria Inhibitory
Fungi Inhibitory

Efficacy Against Various Mammalian Cell Lines

Immunomodulatory Properties

Viscotoxins have demonstrated immunomodulatory effects, particularly on cells of the innate immune system such as macrophages and Natural Killer (NK) cells. injectcenter.com.brthieme-connect.comsab.org.br Research suggests that viscotoxins can enhance the anti-tumor immune response by increasing the number of circulating NK cells. injectcenter.com.br

Studies have shown that at non-toxic concentrations, viscotoxins can increase the lysis of tumor cells mediated by NK cells, while sparing non-target cells, indicating a degree of selectivity in their action. injectcenter.com.br The antitumor activity of Korean mistletoe lectin, a related compound, has been attributed to the activation of macrophages and NK cells. watertowninternists.com Extracts of Viscum album, which contain viscotoxins, have been shown to stimulate the activity of immune cells, including NK cells and macrophages. thieme-connect.com

For instance, Viscum album extracts can modulate cytokine production by suppressing cytokine-induced prostaglandin (B15479496) E2 (PGE2) production through the targeted inhibition of cyclooxygenase-2 (COX-2). thieme-connect.com The immunomodulatory properties of these extracts are considered a significant contributor to their observed anti-cancer effects in preclinical models. thieme-connect.com

Stimulation of Innate Immune Cells (e.g., Macrophages, Natural Killer Cells)

Anti-Angiogenic Activity Research

Research into the biological activities of Viscum album extracts, which contain viscotoxins as active components, has revealed potential anti-angiogenic properties. injectcenter.com.brthieme-connect.com Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. thieme-connect.com

The proposed anti-cancer mechanisms of Viscum album extracts include the inhibition of angiogenesis. thieme-connect.com This can lead to a halt in tumor development and the spread of cancer cells. thieme-connect.com One of the ways this is thought to occur is through the downregulation of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. thieme-connect.com The anti-angiogenic properties of these extracts are associated with their cytotoxic effects on endothelial cells, the cells that line blood vessels.

Vi. Advanced Analytical and Research Methodologies

Spectroscopic Techniques for Structural and Conformational Studies

Spectroscopic methods are instrumental in defining the intricate structural features of Viscotoxin C1.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the high-resolution three-dimensional structure of this compound in solution. acs.orgcapes.gov.br The structure was determined using ¹H NMR spectroscopy at a pH of 3.6 and a temperature of 285 K. acs.orgcapes.gov.br This detailed structural analysis revealed that this compound possesses a distinct fold composed of a helix-turn-helix motif and a short antiparallel β-sheet. acs.orgcapes.gov.br This structural arrangement is highly similar to that of other viscotoxins, such as A2 and A3, and related thionins. acs.orgcapes.gov.br

The solution structure of this compound was elucidated using a set of experimentally derived restraints, as detailed in the table below.

Restraint TypeNumber of Restraints
Interproton distances893
Hydrogen bonds14
φ angle restraints18
Table 1: Summary of NMR restraints used for the structure determination of this compound. gidrm.org

Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary structure and conformational changes of proteins like this compound. acs.org While detailed CD studies specifically on this compound are not extensively reported in the provided context, the technique is widely applied to the viscotoxin family. researchgate.net For instance, CD studies on Viscotoxin IVb complexed with DNA showed that the protein's α-helical content is only slightly reduced upon binding, and the conformation of the DNA remains unaltered. researchgate.net This suggests that CD can be effectively used to monitor conformational changes in this compound upon interaction with its cellular targets, such as membranes. researchgate.net

Infrared (IR) and fluorescence spectroscopies are powerful tools for investigating the interaction of viscotoxins with biological membranes. nih.gov Studies on the related viscotoxins A3 and B have demonstrated that these proteins maintain a high degree of conformational stability and a similar structure both in solution and when bound to model membranes containing negatively charged phospholipids (B1166683). researchgate.netnih.gov

IR spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, can provide detailed information about the protein's secondary structure and its changes upon membrane binding. acs.org For example, in viscotoxins A3 and B, the infrared spectra of the reduced (disulfide bonds broken) proteins show an increased bandwidth compared to the non-reduced forms, indicating greater flexibility. researchgate.net This technique can also reveal how the protein's structure is maintained or altered when it interacts with the lipid bilayer. nih.gov

Fluorescence spectroscopy, often utilizing fluorescent probes, is employed to study the binding of viscotoxins to membranes and the subsequent effects on membrane properties. nih.govcdnsciencepub.com This can include determining the affinity of the protein for the membrane and observing changes in membrane fluidity and integrity. nih.gov Leakage experiments, which monitor the release of fluorescent dyes from vesicles, have shown that wild-type viscotoxins can disrupt membranes, a key aspect of their cytotoxic mechanism. researchgate.netnih.gov These techniques are directly applicable to studying how this compound interacts with and destabilizes cell membranes. nih.gov

Circular Dichroism (CD) for Conformational Analysis

Chromatographic and Separation Techniques

Chromatographic techniques are essential for the purification, quantification, and analysis of this compound and its interactions.

High-Performance Liquid Chromatography (HPLC) is a crucial method for the quantification and assessment of the purity of viscotoxins. patsnap.com A common approach involves reversed-phase HPLC with UV detection at 210 nm. researchgate.net For the analysis of viscotoxin isoforms, a gradient elution is often employed, for example, using a mobile phase of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid. researchgate.net This method allows for the separation and quantification of different viscotoxin isoforms, with a limit of quantification typically around 1 µg/mL. researchgate.net HPLC is not only used for final purity checks but also plays a vital role in monitoring the purification process and quantifying viscotoxin content in various samples, including plant extracts. researchgate.netresearchgate.net

An example of an HPLC method for viscotoxin analysis is summarized below:

ParameterSpecification
ColumnKinetex 2.6 µm C18 100 Å, 4.6 x 100 mm
Mobile PhaseGradient of 5% to 38% acetonitrile in water (containing 0.1% trifluoroacetic acid)
Flow Rate1.5 mL/min
DetectionUV at 210 nm
Limit of Quantification (LOQ)1 µg/mL
Table 2: Example of HPLC parameters for viscotoxin analysis. researchgate.net

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is utilized to study the interactions of viscotoxins with other molecules, including components of biological membranes. thieme-connect.com GPC separates molecules based on their size, making it suitable for analyzing the binding of viscotoxins to larger structures like membrane vesicles. thieme-connect.com In such studies, a mixture of viscotoxins and vesicles is passed through a GPC column. thieme-connect.com The elution profile can then be analyzed, often by collecting fractions and quantifying the viscotoxin content in each using HPLC, to determine the amount of viscotoxin bound to the vesicles versus the amount that remains free in solution. thieme-connect.com This technique has demonstrated that the binding of viscotoxins to membrane vesicles is a reversible process. researchgate.netthieme-connect.com

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity

Mass Spectrometry for Sequence and Post-Translational Modification Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for the detailed structural characterization of this compound. It serves as a powerful method to confirm the primary amino acid sequence, often complementing traditional sequencing techniques like Edman degradation. univr.it Research combining Edman degradation with advanced mass spectrometric procedures has been pivotal in accurately determining the sequences of viscotoxin isoforms. univr.itresearchgate.net For instance, the complete sequence of this compound was determined through NMR sequential assignment and subsequently confirmed by mass spectrometry, leading to its deposition in the Swiss-Prot database under accession number P83554. univr.it

Proteomic workflows frequently employ MS to identify viscotoxins from complex biological samples. In studies of Viscum album, protein extracts are analyzed by mass spectrometers, and the resulting spectra are processed with specialized software like Proteome Discoverer to identify specific viscotoxin isoforms, including C1. researchgate.netresearchgate.net

A critical application of MS in the study of this compound is the analysis of post-translational modifications (PTMs), which are essential for its biological activity. The defining PTM for the thionin family is the formation of multiple disulfide bridges. MS-based techniques are instrumental in defining the precise pattern of these cysteine pairings. researchgate.net For viscotoxins, this involves establishing the connectivity of the six conserved cysteine residues, a feature crucial for maintaining the protein's stable three-dimensional fold and, consequently, its cytotoxic function. researchgate.netresearchgate.net

Analytical Application Methodology Key Findings for this compound & Related Isoforms References
Primary Sequence Confirmation Edman Degradation coupled with HPLC and Mass SpectrometryConfirmation of the 46-amino-acid sequence of this compound. univr.it
Protein Identification Mass spectra analysis of protein extractsIdentification of this compound and other isoforms from Viscum album tissues. researchgate.netresearchgate.net
PTM Analysis Mass Spectrometry-based peptide mappingDetermination of disulfide bridge patterns (e.g., Cys3-Cys40, Cys4-Cys32, Cys16-Cys26 in Viscotoxin A1/A2). researchgate.net

Bioinformatic and Computational Approaches

Sequence and structural alignment algorithms are fundamental bioinformatic tools for understanding the structure-function relationships of this compound. By comparing its amino acid sequence with those of other viscotoxins and related plant thionins, researchers can identify conserved residues and motifs critical for its biological activity. univr.itresearchgate.net The FASTA sequence for this compound (PDB: 1orl, Chain A) is KSCCPNTTGRNIYNTCRFAGGSRERCAKLSGCKIISASTCPSDYPK. ebi.ac.uk

Alignments have revealed that while viscotoxin isoforms share a high degree of sequence similarity, subtle variations can lead to significant differences in their cytotoxic potency. researchgate.net Comparative analyses have been used to pinpoint specific amino acid residues that modulate cytotoxicity. researchgate.netcapes.gov.br For example, sequence and 3D structure comparisons suggest the importance of positively charged residues at positions 25 (Arginine) and 28 (Lysine) and a negatively charged residue at position 24 (Glutamate) for cytotoxic activity. researchgate.netresearchgate.net These residues are located on the solvent-exposed face of an alpha-helix, where they are presumed to interact with cell membranes. researchgate.net

Structural alignments, utilizing data from protein databases like the Protein Data Bank (PDB), further contextualize these findings by mapping residues to secondary structural elements and known protein domains such as the Thionin-like domain (CATH, SCOP, InterPro). ebi.ac.ukebi.ac.uk

Alignment Type Purpose Key Residues/Regions Identified References
Sequence Alignment Identify conserved residues and functional variations among viscotoxin isoforms.Residues at positions 24 (Glu), 25 (Arg), and 28 (Lys) are critical for cytotoxicity. researchgate.netresearchgate.net
Structural Alignment Compare 3D folds and map functional residues to structural motifs.Helix-turn-helix motif; solvent-exposed residues on the second helix are vital for membrane interaction. researchgate.net
Database Mapping Classify the protein and its domains within known protein families.Classified within the Plant thionin family; contains a Thionin-like structural domain. ebi.ac.ukebi.ac.uk

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to model the behavior of this compound at an atomic level and predict its interactions with biological targets, primarily cell membranes. chalcogen.ronih.gov

MD simulations provide insights into the conformational stability and flexibility of the protein in a simulated biological environment. nih.gov Studies on viscotoxin structures, including this compound (PDB: 1ORL), have analyzed their dynamic stability by tracking parameters like the root-mean-square deviation (RMSD) of atomic positions over time. chalcogen.ro These simulations help identify the most flexible regions of the peptide, which may be involved in conformational changes upon membrane binding. chalcogen.ro The integrity of the disulfide bonds is considered essential for preserving the functional structure, a hypothesis supported by MD studies on related thionins. researchgate.net Standard simulation packages like GROMACS or Desmond are used, employing force fields such as OPLS3e and explicit water models to mimic physiological conditions. chalcogen.ronih.gov

Molecular docking and related techniques are used to predict the binding orientation and affinity of this compound to membrane components. Furthermore, electrostatic potential maps, calculated using methods like the Poisson-Boltzmann equation, reveal the charge distribution on the protein's surface. univr.itcapes.gov.br These maps are crucial for understanding how the charged residues, identified through sequence alignment, mediate the initial electrostatic attraction to the negatively charged phospholipids of target cell membranes. researchgate.net

Computational Tool/Method Application to this compound Insights Gained References
Molecular Dynamics (MD) Simulation Assess structural stability and flexibility of the 1ORL PDB structure.Provides information on the dynamic behavior and identifies flexible residues. Confirms the stabilizing role of disulfide bonds. researchgate.netchalcogen.ro
Molecular Docking Predict interactions with model membranes or other biological targets.Elucidates potential binding modes and key interacting residues. univr.it
Electrostatic Potential Mapping Calculate and visualize the charge distribution on the molecular surface.Highlights positively charged patches crucial for initial attraction to negatively charged cell membranes. univr.itresearchgate.net

Proteomics provides a global view of protein expression, enabling the identification and quantification of this compound within the broader proteome of its source organism, Viscum album. researchgate.net This approach is crucial for understanding how the expression of viscotoxins varies between different plant tissues (e.g., leaves, stems) and under different conditions, such as in callus cultures. researchgate.net

A typical proteomics workflow involves protein extraction from the plant material, separation by techniques like two-dimensional gel electrophoresis (2D-PAGE), and subsequent identification of protein spots using mass spectrometry. units.it Studies have used this approach to analyze the protein content of Viscum album tissues and biotechnologically propagated calluses. researchgate.net These analyses have successfully identified multiple viscotoxin isoforms, including C1, and revealed considerable differences between the proteomes of the native plant tissues and the callus cultures. researchgate.net For example, one study identified six distinct viscotoxins within the maternal plant tissues, providing insight into the complex protein profile of the organism. researchgate.net Such research helps to understand the biosynthesis of these compounds and can inform biotechnological strategies for their production. researchgate.net

Proteomic Study Focus Methodology Key Findings References
Comparative Proteomics Protein extraction, mass spectra processing (Proteome Discoverer), and database searching (Uniprot).Significant differences in protein content observed between Viscum album tissues and callus cultures. researchgate.net
Protein Identification Analysis of protein extracts from Viscum album subsp. abietis tissues.Identified four mistletoe lectins and six viscotoxins within the species tissues. researchgate.net

Molecular Docking and Dynamics Simulations for Interaction Prediction

In vitro and In vivo (Non-human) Experimental Model Systems

In vitro cell culture models are indispensable for characterizing the biological activity of this compound, specifically its cytotoxicity and its ability to induce apoptosis (programmed cell death). univr.itnih.gov A variety of cancer cell lines have been employed as model systems to test the effects of viscotoxins. researchgate.net

The Yoshida sarcoma cell line has been identified as a particularly suitable system for the bioassay of viscotoxins. researchgate.net In a key study, the cytotoxicity of purified this compound was evaluated against Yoshida sarcoma cells by measuring the inhibition of ³H-thymidine incorporation, a method that quantifies the reduction in cell proliferation. univr.it This assay determined the ED₅₀ (the concentration that inhibits 50% of the biological activity) for this compound. univr.it Other cell lines used to study viscotoxin effects include T-cell leukaemia cells (Molt4) and myeloid cells (K562). researchgate.net

Beyond general cytotoxicity, research has focused on the mechanisms of cell death, particularly apoptosis. Studies on Viscum album extracts containing viscotoxins have utilized osteosarcoma cell lines (e.g., Saos-2, 143B) and patient-derived tumor cells to investigate apoptotic pathways. nih.gov Standard assays to confirm apoptosis include:

Annexin V Staining: Detects the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane, an early hallmark of apoptosis. nih.gov

Mitochondrial Membrane Potential (Δψm) Assay: Uses dyes like JC-1 to measure the loss of mitochondrial membrane potential, indicating the involvement of the intrinsic apoptotic pathway. nih.gov

Caspase Activation Assays: Measure the activity of key executioner enzymes of apoptosis, such as Caspase-3, and initiator caspases like Caspase-8 and Caspase-9. nih.govnih.gov Research has shown that mixtures of viscotoxins can induce apoptosis in human lymphocytes through the activation of Caspase-3. nih.gov

Cell Line Model Assay Type Endpoint Measured Key Finding References
Yoshida Sarcoma Cytotoxicity AssayInhibition of ³H-thymidine incorporationDetermination of ED₅₀ value for this compound. univr.it
Human Lymphocytes Apoptosis AssayCaspase-3 activationViscotoxin mixtures induce apoptosis via Caspase-3. nih.gov
Osteosarcoma (Saos-2, 143B) Proliferation/ApoptosisAnnexin V binding, Δψm (JC-1), Caspase activityViscum extracts containing viscotoxins induce apoptosis through the mitochondrial pathway and activate caspases. nih.gov
T-cell Leukaemia (Molt4), Myeloid (K562) Cytotoxicity AssayCell viabilityDemonstrated sensitivity of various tumor cell lines to viscotoxins. researchgate.net

Animal Models for Immunomodulation and Preclinical Efficacy Studies

Preclinical research utilizing animal models to specifically investigate the immunomodulatory and efficacy profile of isolated this compound is not extensively documented in publicly available scientific literature. The majority of in vivo studies have focused on the effects of whole Viscum album extracts or the broader class of viscotoxins, which includes a mixture of different isoforms (e.g., A1, A2, A3, B, B2, and C1). injectcenter.com.brthieme-connect.comthieme-connect.com These studies on unfractionated extracts or combined viscotoxin preparations have indicated general immunomodulatory activities, such as the stimulation of natural killer (NK) cells and other immune system components. injectcenter.com.br

Research on Korean mistletoe lectin (VCA), another component of Viscum album, has shown inhibition of tumor growth and metastasis in mouse models, linking these effects to apoptosis and anti-angiogenesis. nih.gov Similarly, studies on whole mistletoe extracts have been conducted in various animal models, with some showing a reduction in tumor growth and metastasis. researchgate.net However, these results cannot be directly and solely attributed to this compound.

Due to the lack of specific preclinical data for isolated this compound, a detailed data table on its in vivo immunomodulatory effects and efficacy in animal models cannot be constructed at this time. Further research is required to isolate this compound and evaluate its specific pharmacological profile in relevant animal models to differentiate its activities from other viscotoxin isoforms and mistletoe lectins.

Vii. Future Research Directions

Elucidating Undiscovered Mechanisms of Action

While the primary mechanism of action for viscotoxins is generally recognized as membrane permeabilization, the complete picture of their cellular effects remains partially unresolved. mdpi.comunivr.it It is understood that viscotoxins, as part of the thionin family, interact with and disrupt cell membranes, which can lead to cell death. univr.it However, beyond this direct lytic activity, other mechanisms contributing to their biological effects, such as cytotoxicity, are not fully elucidated. mdpi.com

Future research will focus on uncovering the downstream signaling cascades that are triggered by the initial membrane interaction. Studies have indicated that viscotoxins can induce the generation of reactive oxygen species (ROS) and trigger apoptosis in human lymphocytes. mdpi.comnih.gov The precise pathways leading from membrane binding to ROS production and the activation of apoptotic machinery, such as caspase-3, are key areas for investigation. nih.govumh.es It is also suggested that viscotoxins may act as ion channels at low concentrations before causing direct lysis at higher concentrations. umh.es Distinguishing between these dose-dependent mechanisms and identifying the specific intracellular targets and signaling molecules involved are critical objectives. Furthermore, the immunomodulatory effects, such as enhancing the activity of natural killer (NK) cells, require deeper mechanistic exploration to understand how Viscotoxin C1 mediates these responses. injectcenter.com.br

Advanced Structural-Functional Determinants

The three-dimensional structure of this compound has been successfully determined using high-resolution nuclear magnetic resonance (NMR) spectroscopy. nih.govebi.ac.uk Its fold is characterized by a helix-turn-helix motif stabilized by a short antiparallel β-sheet, a structure it shares with other viscotoxins like A2 and A3. nih.govresearchgate.netcapes.gov.br This structural framework is stabilized by three highly conserved disulfide bridges (Cys3/Cys40, Cys4/Cys32, and Cys16/Cys26), which are essential for maintaining the compact and functionally active conformation of the peptide. mdpi.comkarger.com

Advanced research in this area aims to move beyond the static structure to a dynamic understanding of its function. Key amino acid residues critical for modulating cytotoxicity have been identified through comparative sequence and structural analyses. nih.govcapes.gov.bracs.org Specifically, a negatively charged glutamic acid at position 24 and positively charged arginine and lysine (B10760008) residues at positions 25 and 28, respectively, are predicted to be vital for membrane interactions. mdpi.comresearchgate.net These residues are located on the solvent-exposed surface of the second helix. mdpi.com

Engineering this compound for Enhanced Biological Properties

The detailed structural and functional knowledge of this compound opens avenues for protein engineering to create new molecules with improved characteristics. mdpi.comnih.gov The goal is to design synthetic analogs that possess enhanced biological activity against target cells while potentially reducing non-specific toxicity. nih.gov

A key strategy involves the targeted substitution of specific amino acids. frontiersin.org Since hydrophobicity has been positively correlated with hemolytic activity in related thionins, modifying hydrophobic residues in this compound could decrease its lytic effect on healthy cells like erythrocytes. mdpi.comnih.gov Conversely, optimizing the charge and spatial arrangement of the key residues involved in membrane binding (positions 24, 25, and 28) could enhance its affinity and specificity for cancer cell membranes. mdpi.comresearchgate.net

Development of Novel Research Tools and Assays

Progress in understanding this compound is intrinsically linked to the development and application of sophisticated research tools and assays. univr.it The initial characterization and sequencing of this compound relied on a combination of Edman degradation, mass spectrometry, and NMR spectroscopy. univr.it

To probe its mechanisms of action more deeply, newer and more sensitive techniques are required. Advanced microscopy methods, such as atomic force microscopy, can be used to directly visualize the interaction of the toxin with model membranes at a molecular level. researchgate.net Fluorescence spectroscopy offers another powerful tool to study the features of its mode of action. researchgate.net

The development of more complex and physiologically relevant model systems is also crucial. This includes creating artificial membranes that more closely mimic the specific lipid compositions of different cancer cell types. For assessing biological activity, assays like microphysiometry can provide real-time data on cellular metabolic responses to the toxin. researchgate.net Future efforts may focus on developing high-throughput, function-based screening platforms that can assess the ability of engineered this compound variants to normalize specific cellular functions, moving beyond simple cytotoxicity assays. diva-portal.org

Integration of Multi-Omics Data for Comprehensive Understanding

A systems biology approach, integrating data from various "omics" fields, promises a holistic understanding of this compound's role in biological systems. This involves moving beyond the study of the single molecule to analyzing its broader impact on cellular networks.

Proteomic studies have already been employed to analyze the protein profiles of Viscum album, identifying the expression of this compound in stem tissues and its absence in stem-derived calluses, suggesting that its biosynthesis is altered during cell culture. researchgate.netresearchgate.net In the realm of transcriptomics, research has identified potential microRNAs (miRNAs) in Viscum album that may be involved in the post-transcriptional regulation of viscotoxin expression. plos.org

Future research will focus on integrating these datasets with genomics and metabolomics. By combining information on gene expression, protein levels, and metabolic changes in cells treated with this compound, researchers can construct comprehensive models of its mechanism of action. This multi-omics approach could reveal novel regulatory pathways, identify previously unknown cellular targets, and provide a clearer picture of the complex interplay between the toxin and the cell, ultimately guiding the development of more effective therapeutic strategies. diva-portal.orgplos.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.